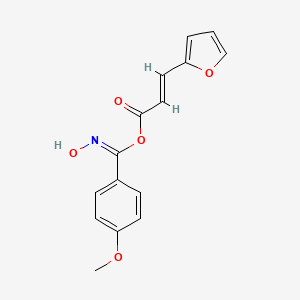
diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to nitration to introduce the nitrophenyl group. The final step involves the esterification of the carboxyl groups using ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Aminophenyl derivatives.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
科学的研究の応用
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and π-π interactions with proteins, affecting their function. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
類似化合物との比較
Similar Compounds
Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Diethyl 4-amino-1-(4-methylphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains a methyl group instead of a nitro group, affecting its chemical properties.
Uniqueness
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
diethyl 4-amino-1-(4-nitrophenyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-3-24-14(20)12-11(16)13(15(21)25-4-2)18(17-12)9-5-7-10(8-6-9)19(22)23/h5-8H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMYGNTWOFQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B7817423.png)



![Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7817466.png)
![5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7817474.png)








